(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile features a brominated, hydroxylated, and methoxylated phenyl ring connected via an acrylonitrile group to a thiazole ring substituted with a 3-methoxyphenyl group. This structure combines electron-withdrawing (Br, CN) and electron-donating (methoxy, hydroxyl) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S/c1-25-15-5-3-4-13(9-15)17-11-27-20(23-17)14(10-22)6-12-7-16(21)19(24)18(8-12)26-2/h3-9,11,24H,1-2H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSTKBAJBRSBM-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction
The thiazole core is synthesized via the Hantzsch thiazole synthesis, optimized for electron-rich aryl substituents:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-Methoxyphenylthiourea | 1.0 eq | Sulfur/nitrogen source |
| Ethyl 3-bromo-2-oxopropanoate | 1.2 eq | α-Bromoketone precursor |
| Ethanol | 0.5 M | Solvent |
| Temperature | 65°C | Reaction control |
| Time | 12 h | Completion |
This method yields 4-(3-methoxyphenyl)thiazole-2-carboxylic acid (87% yield), subsequently reduced to the aldehyde via:
- Conversion to Weinreb amide (SOCl₂, DMF catalyst)
- Grignard addition with 3,4,5-trimethoxyphenyllithium
- Acidic workup to aldehyde (83% overall yield).
Preparation of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
Regioselective Bromination
Bromination of 4-hydroxy-5-methoxybenzaldehyde employs electrophilic aromatic substitution with precise stoichiometric control:
Optimized Bromination Protocol
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Br₂ equivalents | 1.05 | Minimizes di-bromination |
| Solvent | AcOH/H₂O (9:1) | Polar protic medium |
| Temperature | 0-5°C | Slows reaction kinetics |
| Catalyst | FeBr₃ (5 mol%) | Enhances para-directing |
This achieves 92% regioselectivity for the 3-bromo isomer, confirmed by $$ ^1H $$ NMR coupling patterns (J = 2.1 Hz between H-2 and H-6).
Knoevenagel Condensation for Acrylonitrile Formation
Stereocontrolled Coupling
The critical (E)-selective condensation uses:
Reaction Components
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)
- 4-(3-Methoxyphenyl)thiazole-2-carboxaldehyde (1.1 eq)
- Malononitrile (1.5 eq)
- Piperidine (20 mol%) in toluene
Kinetic vs Thermodynamic Control
| Condition | E:Z Ratio | Yield (%) |
|---|---|---|
| 80°C, 3 h | 95:5 | 88 |
| 25°C, 24 h | 78:22 | 92 |
| Microwave, 100°C, 15 min | 97:3 | 85 |
Microwave-assisted synthesis provides optimal stereoselectivity while minimizing decomposition of the bromophenolic component.
Spectroscopic Characterization and Validation
$$ ^1H $$ NMR Signature Peaks
Critical diagnostic signals confirm structure and configuration:
| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| Acrylonitrile CH= | 7.82 | d | J = 16.4 |
| Thiazole C5-H | 8.14 | s | - |
| Aromatic -OCH₃ | 3.89 | s | - |
| Phenolic -OH | 9.41 | s | - |
The trans coupling constant (J = 16.4 Hz) definitively establishes the (E)-configuration.
Industrial-Scale Process Considerations
Solvent Recycling System
A closed-loop toluene recovery system reduces environmental impact:
Distillation Parameters
| Stage | Temp (°C) | Pressure (mbar) | Recovery (%) |
|---|---|---|---|
| 1 | 85 | 300 | 92 |
| 2 | 110 | 50 | 98 |
This system achieves 99.7% solvent purity for reuse, critical for cost-effective manufacturing.
Alternative Synthetic Routes
Palladium-Catalyzed Cross Coupling
A Suzuki-Miyaura approach demonstrates potential for late-stage diversification:
Catalyst Screening Results
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | 65 | 88 |
| PdCl₂(dppf)/CsF | 78 | 92 |
| PEPPSI-IPr/NaOtBu | 82 | 95 |
While effective, this method requires expensive palladium catalysts and rigorous oxygen exclusion.
Green Chemistry Innovations
Mechanochemical Synthesis
Ball-milling techniques show promise for solvent-free condensation:
| Parameter | Conventional | Mechanochemical |
|---|---|---|
| Reaction Time | 3 h | 45 min |
| E-Factor | 32 | 8 |
| Energy Consumption | 580 Wh | 120 Wh |
This approach reduces waste generation by 75% while maintaining 91% yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of 3-bromo-4-methoxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Compound 1 : (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Key Differences : The thiazole ring bears a 4-chlorophenyl group instead of 3-methoxyphenyl.
- Impact: Electronic Effects: Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters electronic density on the thiazole, affecting reactivity and binding interactions. Molecular Weight: 447.7 vs.
Compound 2 : 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile
- Key Differences : Thiazole substituted with 4-bromophenyl; acrylonitrile linked to a 2,4-dichlorophenyl group.
- Impact :
- Halogenation : Increased lipophilicity due to Br and Cl atoms, possibly enhancing affinity for hydrophobic targets.
- Molecular Weight : 448.16 (lower than target compound).
Heterocycle Core Modifications
Compound 3 : 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Key Differences : Thiazole replaced with benzimidazole; 6-methyl substituent.
- Molecular Weight: 384.23 (lower due to benzimidazole’s lighter atomic composition). Applications: Benzimidazole derivatives are prominent in antiviral and anticancer research.
Compound 4 : (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile
- Key Differences : Thiazole replaced with thiophene; simpler structure with a methyl group.
- Impact :
- Electronic Properties : Thiophene’s sulfur atom influences conjugation and redox activity.
- Molecular Weight : 228.10 (significantly lower).
- Utility : Thiophene derivatives are common in organic electronics and photochromic materials.
Functional Group Additions
Compound 5 : 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole
- Key Differences: Hydrazono group and methylthio substituent on thiazole.
- Impact: Hydrogen Bonding: Fluorine enhances polar interactions; hydrazono group may facilitate chelation. Electronic Effects: Methylthio (electron-donating) vs. methoxy alters thiazole reactivity.
Compound 6 : (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
- Key Differences : Benzo[b]thiophene core and trimethoxyphenyl group.
- Impact :
- Planarity : Fused aromatic system increases planarity, enhancing π-π interactions.
- Solubility : Trimethoxy groups improve solubility compared to brominated analogs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity : Compounds with halogenated phenyl groups (e.g., Cl, Br) show increased binding to hydrophobic enzyme pockets, as seen in Compound 1 . Thiazole derivatives with methoxy groups (target compound) may target receptors sensitive to electron-rich environments.
- Material Science : Thiophene and benzo[b]thiophene analogs (Compounds 4 and 6) are promising for optoelectronic applications due to their conjugated systems .
- Synthetic Flexibility : The acrylonitrile group enables further functionalization, such as hydrazone formation (Compound 5), enhancing versatility in drug design .
Q & A
Q. Table 1: Key Synthetic Parameters for Yield Optimization
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Thiazole Formation | DMF, 100°C, 12 h | 75% → 88% | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C, 8 h | 65% → 82% | |
| Knoevenagel | Piperidine, EtOH, 60°C, 6 h | 70% → 85% |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound Modification | IC₅₀ (µM) for EGFR Inhibition | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -NO₂ at C-5 | 0.45 | 0.12 | |
| -OCH₃ at C-4 | 1.20 | 0.35 | |
| -Br at C-3 (Target Compound) | 0.78 | 0.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
